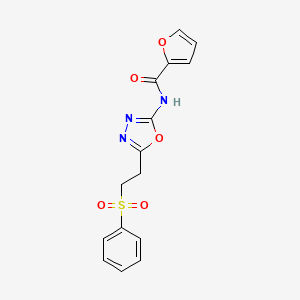

N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar furan-2-carboxamide derivatives has been reported . For instance, N-(Furan-2-ylmethyl)furan-2-carboxamide and furan-2-ylmethyl furan-2-carboxylate were produced using 2-furoic acid, furfurylamine, and furfuryl alcohol . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents .Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . For example, in the molecule N-(pyridin-2-ylmethyl)furan-2-carboxamide, the dihedral angle between furan and pyridine rings is 73.52(14)° .Scientific Research Applications

Chelating Properties and Antifungal Activity

Research on the chelating properties of transition metal chelates derived from benzofuran-1,3,4-oxadiazole combined molecules, such as those similar in structure to N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide, has demonstrated significant findings. The synthesized ligands and their metal chelates have been evaluated for their chelating abilities, showcasing a variety of applications potentially extending to antifungal uses. The study by Varde and Acharya (2017) highlights the synthesis and characterization of these compounds, providing a foundation for further exploration of their biological activities (Varde & Acharya, 2017).

Synthesis and Antimicrobial Activity

Further studies on the synthesis of novel 1,3,4-oxadiazole derivatives, including structures related to the compound , reveal their potential in antimicrobial activities. The synthesis pathways explored in these studies lay the groundwork for creating compounds with enhanced biological activities. For instance, the work by Raol and Acharya (2015) delves into the preparation of these derivatives and their evaluation against bacterial and fungal strains, showcasing their significant antimicrobial potential (Raol & Acharya, 2015).

Antibacterial Study and Biological Evaluation

A key study by Khalid et al. (2016) on the synthesis, spectral analysis, and anti-bacterial evaluation of N-substituted derivatives highlights the importance of structural modifications in enhancing biological activity. The research underscores the versatility of 1,3,4-oxadiazole bearing compounds in generating substances with moderate to high antibacterial activity, providing insights into the development of new antibacterial agents (Khalid et al., 2016).

Antimicrobial and Antitumor Applications

The antimicrobial and antitumor evaluations of 1,3,4-oxadiazole derivatives further demonstrate the compound class's potential in treating various diseases. Jafari et al. (2017) provide an example of how structural diversification in this class can lead to significant biological activities, including antibacterial, antifungal, and anti-tubercular effects. Their research not only underscores the therapeutic potential of these compounds but also the methodological approaches for their synthesis and evaluation (Jafari et al., 2017).

Future Directions

The future directions for “N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry. The synthesis of these compounds could also be optimized for better yields .

properties

IUPAC Name |

N-[5-[2-(benzenesulfonyl)ethyl]-1,3,4-oxadiazol-2-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O5S/c19-14(12-7-4-9-22-12)16-15-18-17-13(23-15)8-10-24(20,21)11-5-2-1-3-6-11/h1-7,9H,8,10H2,(H,16,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDTUCTBBIKPECS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CCC2=NN=C(O2)NC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide](/img/structure/B2508740.png)

![4-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}benzoic acid](/img/structure/B2508741.png)

![N1-[2-(trifluoromethyl)phenyl]benzene-1,2-diamine](/img/structure/B2508742.png)

![(E)-4-(Dimethylamino)-N-[(1-ethoxycyclopentyl)methyl]but-2-enamide](/img/structure/B2508744.png)

![3'-Nitro[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B2508745.png)

![5-[(2-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2508748.png)

![6-(4-benzylpiperidin-1-yl)-N-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2508754.png)

![N-(2-fluorophenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2508755.png)

![N-[(3-chlorophenyl)(cyano)methyl]-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxamide](/img/structure/B2508756.png)

![2-(4-Fluorophenyl)-3-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]imidazo[1,2-a]pyridine](/img/structure/B2508762.png)